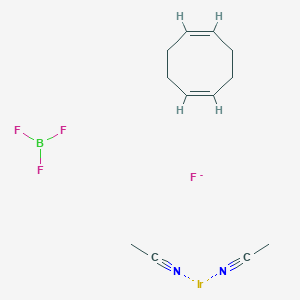
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic compound with the molecular formula C12H18BF4IrN2. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity. The compound is characterized by the presence of iridium coordinated with acetonitrile and 1,5-cyclooctadiene ligands, along with a tetrafluoroborate counterion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium complexes with acetonitrile and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the acetonitrile or 1,5-cyclooctadiene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Applications De Recherche Scientifique
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbonylation reactions
Industry: The compound is used in industrial chemistry for thin film deposition, LED manufacturing, and other applications requiring high-purity organometallic reagents
Mécanisme D'action
The mechanism of action of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center with various ligands, which facilitates different chemical reactions. The iridium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric properties of the coordinated ligands, which can modulate the iridium center’s reactivity and selectivity in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Similar in structure but lacks the acetonitrile ligands.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar structure but with rhodium instead of iridium.
Uniqueness
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This combination enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H18BF4IrN2- |
|---|---|
Poids moléculaire |
469.31 g/mol |
Nom IUPAC |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H12.2C2H3N.BF3.FH.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3)4;;/h1-2,7-8H,3-6H2;2*1H3;;1H;/p-1/b2-1-,8-7-;;;;; |
Clé InChI |
ANGHFNANEROVEF-XRGHXPOKSA-M |
SMILES isomérique |
B(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[F-].[Ir] |
SMILES canonique |
B(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[F-].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


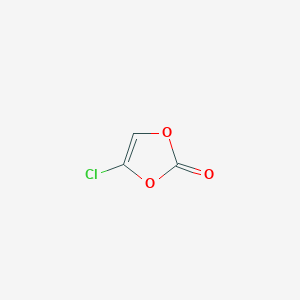
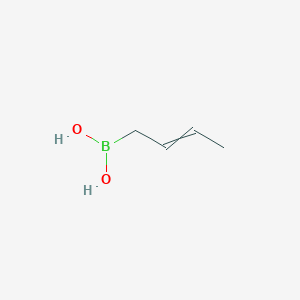

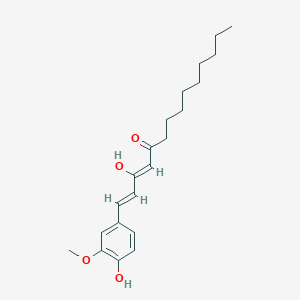

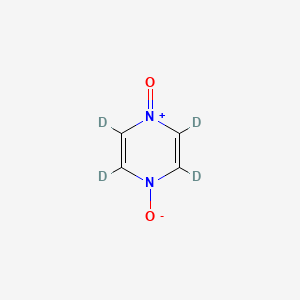

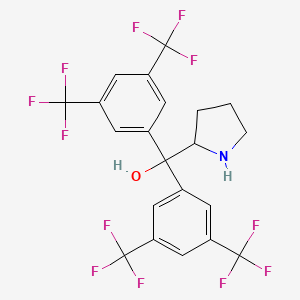
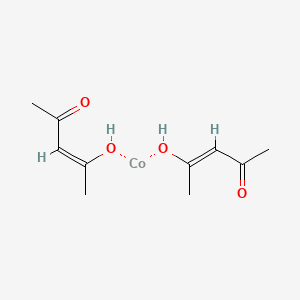
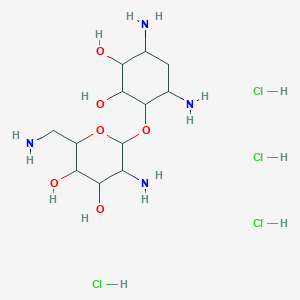
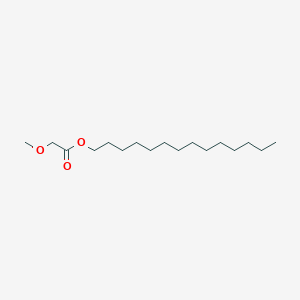

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

